molecular formula C21H28O4 B5129080 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5129080
M. Wt: 344.4 g/mol
InChI Key: JMMJCEPBCCJWPV-UHFFFAOYSA-N
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Description

3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a saturated tetracyclic benzo[c]chromen-6-one core with two butoxy substituents at positions 3 and 3.

Properties

IUPAC Name

3,4-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-3-5-13-23-18-12-11-16-15-9-7-8-10-17(15)21(22)25-19(16)20(18)24-14-6-4-2/h11-12H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMJCEPBCCJWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound classified within the benzo[c]chromen-6-one derivatives. Its molecular formula is C21H28O4C_{21}H_{28}O_{4}, and it features two butoxy groups at the 3 and 4 positions of the chromene ring. This structure endows it with unique chemical properties and potential pharmacological applications. The compound has garnered attention for its diverse biological activities, which include anti-inflammatory, neuroprotective, and enzyme inhibitory effects.

The compound's structure can be represented as follows:

3 4 Dibutoxy 7 8 9 10 tetrahydro 6H benzo c chromen 6 one\text{3 4 Dibutoxy 7 8 9 10 tetrahydro 6H benzo c chromen 6 one}
PropertyValue
Molecular FormulaC21H28O4C_{21}H_{28}O_{4}
Molecular Weight344.4 g/mol
Purity≥95%

1. Anti-inflammatory Activity

Research indicates that derivatives of benzo[c]chromen-6-one exhibit significant anti-inflammatory properties. Specifically, this compound has been shown to inhibit key inflammatory mediators. A study demonstrated its ability to reduce the production of pro-inflammatory cytokines in vitro.

2. Neuroprotective Effects

This compound has been evaluated for its neuroprotective capabilities. In a recent study involving HT-22 neuronal cells, it was found to enhance cell viability in the presence of corticosterone-induced neurotoxicity. The protective effect was attributed to the inhibition of phosphodiesterase II (PDE2), with an IC50 value of 3.67±0.473.67\pm 0.47 μM . This suggests potential therapeutic applications in neurodegenerative diseases.

3. Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes:

  • PDE2 Inhibition : As mentioned earlier, it shows significant inhibitory activity against PDE2.
  • Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibition, which is crucial for treating Alzheimer's disease.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Neuroprotection :
    • Objective : Assess neuroprotective effects against corticosterone-induced damage.
    • Findings : Increased cell viability in HT-22 cells when treated with the compound at concentrations ranging from 6.25 to 25 μM.
    • : The compound effectively protects neurons from stress-induced damage through PDE2 inhibition .
  • Anti-inflammatory Mechanism :
    • Objective : Investigate the anti-inflammatory properties through cytokine profiling.
    • Results : Significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
    • Implications : Potential use in inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC13H12O3C_{13}H_{12}O_{3}Cholinesterase inhibition
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC15H16O4C_{15}H_{16}O_{4}Anti-inflammatory effects
3-(Pentyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC18H22O4C_{18}H_{22}O_{4}Neuroprotective effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Lipophilicity

The compound’s saturated benzo[c]chromen-6-one core differentiates it from unsaturated analogs like URO-B. Saturation increases conformational flexibility and may enhance membrane permeability, a critical factor for CNS-targeted drugs .

Key Structural Comparisons:

Compound Core Structure Substituents Lipophilicity (LogP)*
3,4-Dibutoxy-Tetrahydro-benzo[c]chromen-6-one Saturated (tetrahydro) 3,4-dibutoxy High (estimated)
THU-OH Saturated (tetrahydro) 3-hydroxy Moderate
URO-B Unsaturated 3-hydroxy Low
3-Ethoxy-Tetrahydro-benzo[c]chromen-6-one Saturated 3-ethoxy Moderate

Fluorescence Sensing Properties

THU-OH and URO-B exhibit selective "turn-off" fluorescence quenching in the presence of Fe(III) ions, attributed to hydroxyl groups acting as metal-binding sites . The 3,4-dibutoxy derivative, however, lacks hydroxyl groups, which may diminish its metal-binding affinity. However, the electron-rich butoxy groups could theoretically interact with metals via lone-pair electrons, though this remains unstudied in the provided evidence.

Fluorescence Response to Fe(III):

Compound Fluorescence Behavior Key Functional Groups Reference
THU-OH Fe(III)-induced quenching 3-hydroxy
URO-B Fe(III)-induced quenching 3-hydroxy
3-Ethoxy derivatives Not reported 3-ethoxy

Cytotoxicity and Cellular Uptake

THU-OH and URO-B demonstrate low cytotoxicity in neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells, with efficient cellular uptake due to moderate lipophilicity . The 3,4-dibutoxy derivative’s higher lipophilicity may enhance membrane penetration but could also increase toxicity risks, a trade-off observed in other alkoxy-substituted coumarins .

Q & A

Q. What are the common synthetic routes for 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

Methodological Answer: The synthesis of benzo[c]chromen-6-one derivatives typically involves multi-step organic reactions. A validated approach for analogous compounds involves [3+3] cyclization reactions. For example, chalcone derivatives (synthesized from salicylaldehyde and acetophenone analogs) can react with ethyl acetoacetate under acidic conditions to form the chromenone core . Key steps include:

  • Condensation: Formation of chalcone intermediates.
  • Cyclization: Acid-catalyzed cyclization to construct the benzochromene scaffold.
  • Functionalization: Introduction of alkoxy groups (e.g., dibutoxy) via nucleophilic substitution or etherification reactions.

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Key Reference
[3+3] CyclizationChalcone, ethyl acetoacetate55–70Bull. Chem. Soc. Ethiop.
Multi-step substitutionPreformed chromenone core40–60Acta Cryst.

Q. How is this compound characterized analytically?

Methodological Answer: Routine characterization employs:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assigns proton and carbon environments (e.g., butoxy group signals at δ 0.8–1.7 ppm for CH2/CH3) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ for C21H26O4).
  • X-ray Crystallography: Resolves crystal packing and stereochemistry for solid-state analysis .

Q. Table 2: Key Analytical Signatures

TechniqueDiagnostic Peaks/FeaturesPurpose
1H NMRδ 4.0–4.3 ppm (OCH2 of butoxy)Substituent confirmation
HRMSm/z 343.18 (C21H26O4+)Molecular mass validation

Q. What biological activities are reported for structural analogs?

Methodological Answer: While direct data on the target compound is limited, structurally related benzo[c]chromen-6-ones exhibit:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) via phenolic or methoxy groups .
  • Anti-inflammatory Effects: Inhibition of COX-2 or NF-κB pathways in in vitro assays .
  • Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MTT assays on HeLa cells) .

Recommended Assays:

  • In vitro ROS scavenging (DCFH-DA probe).
  • Western blotting for apoptosis markers (e.g., caspase-3).

Q. What are the key reactivity patterns of the benzo[c]chromen-6-one core?

Methodological Answer: The core structure undergoes:

  • Electrophilic Substitution:
    • Alkoxy groups (e.g., butoxy) direct electrophiles to meta/para positions .
  • Oxidation:
    • Chromenone carbonyl groups are resistant to oxidation, but side-chain alkanes may oxidize to ketones.
  • Reduction:
    • Catalytic hydrogenation reduces double bonds in the tetrahydro region .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., BF3·Et2O) to enhance cyclization efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for substitution reactions to improve reactivity.
  • Purification: Employ gradient column chromatography (hexane:ethyl acetate) to isolate isomers.

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature80–100°C (cyclization step)Increases by 15–20%
Catalyst Load5 mol% BF3·Et2OReduces side products

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding affinity with COX-2 (PDB ID: 5KIR) .
  • QSAR Modeling: Correlate substituent electronegativity with antioxidant activity using Gaussian08.

Q. How should reactive intermediates be handled during synthesis?

Methodological Answer:

  • Safety Protocols:
    • Use inert atmosphere (N2/Ar) for moisture-sensitive steps .
    • Quench reactive intermediates (e.g., Grignard reagents) with saturated NH4Cl.
  • Analytical Monitoring:
    • Track intermediates via TLC or in-situ IR to avoid accumulation.

Q. How to address contradictions in reported physicochemical data?

Methodological Answer:

  • Data Gap Analysis: Cross-reference peer-reviewed journals (e.g., Acta Cryst. ) over vendor databases.
  • Experimental Replication: Reproduce melting point (DSC) and logP (HPLC) measurements to resolve discrepancies .

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